N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide is a nonvolatile compound identified in cooked beef steaks. [] It belongs to the class of sugar-amino derivatives. [] While its specific role in scientific research is unclear from the provided abstracts, its presence in cooked meat suggests it could be relevant to food chemistry and flavor analysis. []
Based on the provided information, the only identified application of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)pyrazine-2-carboxamide is as a potential flavor compound in cooked beef steaks. [] Its presence was observed to increase with higher grill surface temperatures, particularly above 232°C, suggesting a role in the Maillard reaction and the development of desirable meat flavors. []
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